(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Brand Name: Vulcanchem
CAS No.: 149341-33-3
VCID: VC21164678
InChI: InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Molecular Formula: C31H22NP
Molecular Weight: 439.5 g/mol

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

CAS No.: 149341-33-3

Cat. No.: VC21164678

Molecular Formula: C31H22NP

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane - 149341-33-3

Specification

CAS No. 149341-33-3
Molecular Formula C31H22NP
Molecular Weight 439.5 g/mol
IUPAC Name (1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Standard InChI InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Standard InChI Key YMJAIEYASUCCMJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65

Introduction

Chemical Structure and Properties

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane features a unique structural arrangement incorporating isoquinoline and naphthalene moieties with a diphenylphosphane group. This distinctive architecture contributes to its axial chirality and catalytic properties.

Basic Identification Data

Table 1 presents the fundamental identification parameters of this compound:

ParameterValue
CAS Number149341-33-3 (S-enantiomer) / 149341-34-4 (R-enantiomer)
Molecular FormulaC31H22NP
Molecular Weight439.5 g/mol
IUPAC Name(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Common NamesQUINAP, (R)-QUINAP, (S)-QUINAP
Standard InChIInChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Standard InChIKeyYMJAIEYASUCCMJ-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics as outlined in Table 2:

PropertyDescription
Physical FormCrystalline powder
ColorWhite to off-white
Melting Point220-230°C
Boiling Point588.1±38.0°C (Predicted)
Specific Rotation (R-enantiomer)+152.5° (20°C, c=1, chloroform)
SolubilityInsoluble in water
Storage Recommendation2-8°C
pKa4.45±0.30 (Predicted)

The compound's planar structure enhances π-π stacking interactions, contributing to its stability and binding properties with metal centers.

Synthesis Methods

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane involves several established methodologies, each offering specific advantages in terms of efficiency, scalability, and enantioselectivity.

Traditional Synthetic Approaches

The primary synthesis approach involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine, typically catalyzed by palladium. This method has been widely employed due to its reliability and relatively high yields.

Modern Synthetic Methods

Recent advancements have introduced more efficient routes to obtain this valuable compound:

  • Metal-free oxidative cross-coupling between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds, which can be further transformed into QUINAP .

  • Cai's method employing nickel-catalyzed C-P coupling of appropriate aryl triflates to produce the compound in moderate to good yields .

Resolution Techniques

For obtaining enantiomerically pure forms, several resolution strategies have been developed:

  • Resolution using the chloropalladium complex derived from (R)-1-(dimethylamino)-1-ethylnaphthalene, forming separable diastereomeric complexes .

  • Brown's method employing half-equivalents of the resolving agent, where thermodynamic resolution occurs with the more stable diastereomeric Pd complex separable by crystallization .

  • NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factors .

Applications in Catalysis

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has established itself as a versatile ligand in numerous catalytic applications, particularly in asymmetric synthesis.

Hydroboration of Vinyl Arenes

The compound has demonstrated exceptional performance as a ligand in Rh-catalyzed asymmetric hydroboration reactions:

  • High enantioselectivities achieved for substrates including indene, dihydronaphthalene, and styrene .

  • Superior performance compared to related ligands in providing high enantioselectivities .

Allylic Alkylations

The compound serves as an effective ligand in Pd-catalyzed asymmetric allylic alkylation reactions:

  • Used to catalyze palladium-catalyzed allylation of diethyl malonate with high enantioselectivity.

  • NMR spectroscopic studies of Pd-QUINAP complexes in these reactions have provided insights into ligand-reactant steric interactions .

Dynamic Kinetic Asymmetric Amination and Alkynylation

QUINAP has demonstrated excellent performance in:

  • Dynamic kinetic asymmetric Buchwald-Hartwig amination reactions .

  • Dynamic kinetic asymmetric alkynylation reactions .

Copper-Catalyzed Transformations

The compound has proven valuable in various copper-catalyzed reactions:

  • Addition of alkynes to enamines to produce propargylic amines with high enantioselectivity .

  • Addition of alkynes to imines without requiring preformed enamines .

  • Enantioselective alkyne addition to nitrones with significant asymmetric induction (66% ee) .

Other Catalytic Applications

Additional applications include:

  • Silver-catalyzed 1,3-dipolar cycloaddition reactions .

  • Nickel-catalyzed asymmetric allene cycloaddition with high yields and enantioselectivity .

  • Formation of iridium complexes used as catalysts for enantioselective hydrogenation of olefins .

Structural Variations and Related Compounds

The success of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has inspired the development of various structural analogues with modified properties and applications.

Quinazolinap Derivatives

Quinazolinap represents a structural modification where the isoquinoline ring is replaced with a quinazoline moiety:

  • Reduced basicity of the donor nitrogen (pKa 3.3 vs. 5.1 for isoquinoline) .

  • Various derivatives with different substituents at the 2-position of the quinazoline ring have been synthesized and applied in asymmetric catalysis .

Phenap Analogues

Phenap incorporates a phenyl ring in place of the isoquinoline moiety:

  • Used in asymmetric hydroboration of dihydronaphthalene with up to 84% ee .

  • Demonstrated effectiveness in Pd-catalyzed allylic alkylation reactions .

Other Related P,N-Ligands

Several other axially chiral P,N-ligands have been developed based on similar design principles:

  • Pinap: Featuring built-in resolution capabilities without requiring external resolution methods .

  • StackPhos: Incorporating pentafluorobenzyl units for π-stacking interactions .

  • Pyrazinap: Based on a substituted pyrazine backbone, though it racemizes at room temperature .

ParameterDescription
Hazard CodesXi (Irritant), Xn (Harmful)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin), 22 (Harmful if swallowed)
Safety Statements37/39 (Wear suitable gloves and eye/face protection), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
WGK Germany3 (Severe hazard to waters)
QuantityPurityApproximate Price (USD)Form
50 mg95.0% (qNMR)$611.90(S)-enantiomer
250 mg95.0% (qNMR)$2,459.90(S)-enantiomer
100 mg98%Not specified(R)-enantiomer

The high cost of the compound reflects the complexity of its synthesis and resolution processes, limiting widespread industrial application despite its catalytic efficiency .

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